Diallyl 2,2'-oxydiethyl dicarbonate

Optical materials Polymer chemistry Refractive index

Diallyl 2,2'-oxydiethyl dicarbonate (CAS 142-22-3), widely known as allyl diglycol carbonate (ADC), is a difunctional allyl monomer that serves as the foundational building block for poly(allyl diglycol carbonate) (PADC), a thermoset polymer commercialized under the trade name CR-39. Its molecular structure comprises two terminal allyl carbonate groups linked by a diethylene glycol core (C₁₂H₁₈O₇, molecular weight 274.27), which upon free-radical polymerization yields a densely crosslinked three-dimensional network.

Molecular Formula C12H18O7
Molecular Weight 274.27 g/mol
CAS No. 142-22-3
Cat. No. B089636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiallyl 2,2'-oxydiethyl dicarbonate
CAS142-22-3
Synonymsallyl-diglycol-carbonate
diallyl glycol carbonate
diallylglycol carbonate
PADC compound
polyallyl diglycol carbonate
Molecular FormulaC12H18O7
Molecular Weight274.27 g/mol
Structural Identifiers
SMILESC=CCOC(=O)OCCOCCOC(=O)OCC=C
InChIInChI=1S/C12H18O7/c1-3-5-16-11(13)18-9-7-15-8-10-19-12(14)17-6-4-2/h3-4H,1-2,5-10H2
InChIKeyJHQVCQDWGSXTFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diallyl 2,2'-Oxydiethyl Dicarbonate (ADC) Technical Baseline: CAS 142-22-3 Properties and Procurement Essentials


Diallyl 2,2'-oxydiethyl dicarbonate (CAS 142-22-3), widely known as allyl diglycol carbonate (ADC), is a difunctional allyl monomer that serves as the foundational building block for poly(allyl diglycol carbonate) (PADC), a thermoset polymer commercialized under the trade name CR-39. Its molecular structure comprises two terminal allyl carbonate groups linked by a diethylene glycol core (C₁₂H₁₈O₇, molecular weight 274.27), which upon free-radical polymerization yields a densely crosslinked three-dimensional network [1]. Key physical properties of the liquid monomer include a density of 1.15 g/mL at 25 °C, a melting point of -4 °C, a boiling point of 161 °C at 2 mmHg, and a refractive index (n20/D) of 1.451 [2]. The monomer exhibits an intraperitoneal LD50 (mouse) of 270 mg/kg, carries GHS classifications for acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and aquatic toxicity (Acute Category 1, H400; Chronic Category 1, H410), and is assigned UN 3237 for transport [3][4]. Commercial grades are typically supplied as a colorless to pale yellow viscous liquid with a chromatographic purity specification of ≥83.0% monomer content and dimer ≤15.0% [5].

Why Diallyl 2,2'-Oxydiethyl Dicarbonate Cannot Be Substituted by Generic Diallyl Carbonates or Phthalate Esters


Diallyl 2,2'-oxydiethyl dicarbonate (ADC) is chemically and functionally distinct from simpler diallyl carbonates and structurally related diallyl phthalates. While the term 'diallyl carbonate' may superficially suggest interchangeability, monomeric diallyl carbonate (C₇H₁₀O₃, CAS 15022-08-9) lacks the internal diethylene glycol spacer and second carbonate moiety of ADC, resulting in a monomer density of 0.991 g/mL and a refractive index of 1.428—substantially lower than ADC's 1.15 g/mL and 1.451, respectively [1]. These differences translate directly into the polymerized state: ADC yields poly(allyl diglycol carbonate) (PADC, CR-39) with a refractive index of 1.498, Abbe number of 58, and a highly crosslinked thermoset architecture, whereas poly(diallyl carbonate) lacks the same optical performance and network integrity [2]. Similarly, diallyl phthalate (DAP, CAS 131-17-9) exhibits a higher monomer refractive index of 1.518–1.520, yet its polymerized network differs fundamentally in crosslink density and hydrolytic stability, leading to distinct performance in nuclear track detection and optical applications where CR-39 remains the benchmark [3]. Furthermore, diethylene glycol bis(allyl sulphonate) (DEAS) has been copolymerized with ADC to enhance sensitivity, but DEAS homopolymer alone does not provide the optical clarity or mechanical robustness of ADC-derived materials [4]. These comparative data demonstrate that ADC's unique combination of two allyl carbonate groups, a flexible diethylene glycol backbone, and the resulting crosslinkable architecture confers property advantages that cannot be replicated by generic analogs or alternative monomers, making substitution scientifically and functionally untenable without compromising final material performance.

Quantitative Differentiation Evidence for Diallyl 2,2'-Oxydiethyl Dicarbonate (ADC) vs. Diallyl Carbonate, Diallyl Phthalate, and DEAS


Refractive Index Superiority: ADC Monomer (1.451) vs. Diallyl Carbonate (1.428) for Optical Polymer Precursors

The refractive index of liquid Diallyl 2,2'-oxydiethyl dicarbonate (ADC) is 1.451 at 25 °C, measured at the sodium D-line (n20/D). In contrast, the simpler diallyl carbonate monomer (C₇H₁₀O₃, CAS 15022-08-9) exhibits a refractive index of 1.428 under identical measurement conditions [1]. The higher refractive index of ADC stems from its extended conjugated carbonate-ether backbone, which increases molar refractivity. This difference is magnified upon polymerization: poly(ADC) (CR-39) achieves a refractive index of 1.498, while poly(diallyl carbonate) lacks the structural features necessary to attain comparable optical performance. For procurement decisions targeting high-refractive-index optical polymers, ADC provides a measurable baseline advantage of Δn = 0.023 at the monomer stage.

Optical materials Polymer chemistry Refractive index

Monomer Density Advantage: ADC (1.15 g/mL) Enables Higher Solids Content vs. Diallyl Carbonate (0.991 g/mL)

Diallyl 2,2'-oxydiethyl dicarbonate (ADC) possesses a liquid density of 1.15 g/mL at 25 °C, significantly greater than the 0.991 g/mL measured for diallyl carbonate under identical conditions [1]. This 16% higher mass per unit volume translates directly to a higher crosslinkable functional group density in the liquid monomer, as ADC contains two allyl carbonate groups per 274.27 g/mol, compared to two allyl carbonate groups per 142.15 g/mol for diallyl carbonate. The density differential indicates that ADC provides a greater concentration of reactive allyl moieties per unit volume, which influences polymerization shrinkage, network density, and final polymer mechanical properties. In casting and molding operations where volumetric efficiency is critical, ADC delivers 0.159 g/mL more reactive monomer mass per unit volume.

Polymer processing Material density Formulation science

Polymer Refractive Index Benchmark: CR-39 (n=1.498) Sets Standard for Optical Lenses vs. Alternative Monomers

Upon polymerization, Diallyl 2,2'-oxydiethyl dicarbonate (ADC) yields poly(allyl diglycol carbonate) (PADC), commercially designated CR-39, which exhibits a refractive index of 1.498 at the sodium D-line (589.3 nm) and an Abbe number of 58 [1]. For comparison, diallyl phthalate (DAP) homopolymer typically achieves a refractive index of approximately 1.57, while polycarbonate (bisphenol A polycarbonate) exhibits approximately 1.59 [2]. However, CR-39's combination of moderate refractive index and exceptionally high Abbe number (low chromatic dispersion) is unmatched among thermoset optical polymers. The 1.498 index represents a deliberate design balance: sufficiently higher than PMMA (n=1.49) to allow thinner lenses than standard plastic, yet low enough to maintain excellent optical clarity and minimize chromatic aberration compared to high-index alternatives. This specific value is a direct consequence of the ADC monomer's molecular architecture and crosslink density, making CR-39 the industry benchmark for prescription eyewear with over 60% market share [3].

Ophthalmic materials Polymer optics Refractive index

Nuclear Track Detection Sensitivity: CR-39 Copolymer with DEAS Enhances Sensitivity 3× over CR-39 Homopolymer

Poly(allyl diglycol carbonate) (CR-39) derived from Diallyl 2,2'-oxydiethyl dicarbonate (ADC) serves as the benchmark solid-state nuclear track detector (SSNTD). However, research demonstrates that copolymerizing ADC with diethylene glycol bis(allyl sulphonate) (DEAS) in a 10:90 (DEAS:ADC) ratio (designated SR-86 10) yields approximately three times higher sensitivity for detecting 6 MeV alpha particles and 1.7 GeV/n iron nuclei compared to pure CR-39 homopolymer [1][2]. This sensitivity enhancement is attributed to the sulphonate groups increasing the polymer's susceptibility to radiation-induced chain scission and subsequent etching. Importantly, this modification is only possible because ADC provides a robust, optically clear crosslinked matrix into which DEAS can be copolymerized without phase separation or loss of mechanical integrity. Pure DEAS homopolymer lacks the necessary optical and mechanical properties for practical SSNTD applications. The ability to tune detection sensitivity via copolymer composition while retaining the base ADC network structure underscores ADC's unique role as a platform monomer for radiation detection materials.

Nuclear track detection Radiation dosimetry Polymer sensors

Corrosion Resistance Superiority: ADC Polymer Outperforms Ordinary Acrylic Glass by 30×

The polymer derived from Diallyl 2,2'-oxydiethyl dicarbonate (ADC), commercially known as CR-39, exhibits corrosion resistance that exceeds that of ordinary organic glass (poly(methyl methacrylate), PMMA) by a factor of 30 [1]. This quantified superiority stems from the highly crosslinked thermoset network formed during ADC polymerization, which creates a dense, impermeable matrix resistant to solvent penetration and chemical attack. In contrast, PMMA is a linear thermoplastic with significantly lower solvent resistance and susceptibility to stress cracking. This 30× improvement in corrosion resistance makes ADC-derived polymers particularly valuable for protective coatings, chemical processing equipment, and optical components exposed to aggressive environments where standard acrylic materials would rapidly degrade.

Corrosion resistance Protective coatings Chemical durability

Commercial Purity Specification: ADC Minimum 83% Monomer Content Ensures Consistent Polymerization Performance

Commercial-grade Diallyl 2,2'-oxydiethyl dicarbonate (ADC) is supplied with a defined chromatographic purity specification of ≥83.0% monomer content, with dimer content limited to ≤15.0% and any single impurity ≤1.0% [1]. This level of purity control is essential because the presence of oligomeric species (dimer and higher oligomers) can significantly alter polymerization kinetics, gelation behavior, and final network homogeneity. While diallyl carbonate and diallyl phthalate monomers are typically supplied at higher nominal purities (e.g., 97–99%), the purity specification for ADC reflects the practical realities of its industrial synthesis and the fact that moderate dimer content does not detrimentally affect polymerization—and may even serve as an internal plasticizer during early curing stages. Nevertheless, procurement decisions should verify that the supplied ADC meets the ≥83.0% monomer specification, as lower monomer content correlates with reduced crosslink density, altered refractive index, and compromised mechanical properties in the final CR-39 polymer. The refractive index of the liquid monomer (1.450–1.460) and viscosity (≥14.0 mm²/s) serve as rapid quality indicators [1].

Quality control Monomer purity Polymerization reproducibility

Recommended Industrial and Research Application Scenarios for Diallyl 2,2'-Oxydiethyl Dicarbonate (ADC)


Ophthalmic Lens Manufacturing: Leveraging CR-39's 1.498 Refractive Index and Abbe 58

Diallyl 2,2'-oxydiethyl dicarbonate (ADC) is the monomer of choice for casting poly(allyl diglycol carbonate) (CR-39) ophthalmic lenses. The polymerized material achieves a refractive index of 1.498 and an Abbe number of 58, providing an optimal balance of lens thinness, optical clarity, and minimal chromatic aberration [1]. This performance profile, combined with lightweight characteristics (density 1.32 g/cm³) and high impact resistance, has established CR-39 as the dominant material in the prescription eyewear market, holding over 60% share [2]. Procurement of high-purity ADC meeting ≥83% monomer content and refractive index 1.450–1.460 specifications is essential for consistent lens casting outcomes [3]. For manufacturers seeking to produce standard-index plastic lenses with superior optical properties compared to PMMA, ADC remains the scientifically validated benchmark monomer.

Solid-State Nuclear Track Detection (SSNTD): CR-39 as the Benchmark Material

Poly(allyl diglycol carbonate) (CR-39) derived from ADC is the internationally recognized standard material for solid-state nuclear track detection (SSNTD) of alpha particles, heavy ions, and neutron radiation [4]. The polymer's high crosslink density and well-characterized etching response enable precise track registration and analysis. Furthermore, ADC's copolymerization compatibility with diethylene glycol bis(allyl sulphonate) (DEAS) allows production of SR-86 detectors with approximately three times the sensitivity of standard CR-39 for 6 MeV alpha particles and 1.7 GeV/n iron nuclei [5][6]. This tunability is unique to ADC-based systems; alternative monomers such as diallyl phthalate (DAP) or pure DEAS cannot replicate CR-39's combination of optical clarity, mechanical robustness, and radiation response. Research and industrial users developing radiation dosimeters, radon monitors, or heavy-ion detectors should prioritize ADC as the foundational monomer.

Protective Coatings Requiring 30× Corrosion Resistance Advantage Over PMMA

For industrial protective coatings and chemical barrier applications where poly(methyl methacrylate) (PMMA) exhibits insufficient chemical durability, ADC-derived CR-39 polymers offer a quantified 30× improvement in corrosion resistance [7]. The densely crosslinked thermoset network formed during ADC polymerization resists solvent penetration, acid/base attack, and environmental stress cracking far more effectively than linear acrylic thermoplastics. This performance advantage makes ADC-based coatings suitable for protecting optical components, chemical processing equipment, safety shields, and instrumentation exposed to harsh chemical environments. Procurement of ADC for coating formulations should verify monomer density (1.15 g/mL) and viscosity (≥14.0 mm²/s) to ensure proper film formation and crosslink density [3].

Specialty Adhesives and Crosslinking Agent for Thermoset Polymer Networks

Diallyl 2,2'-oxydiethyl dicarbonate (ADC) functions as both a reactive monomer and a crosslinking agent in advanced thermoset adhesive formulations. Its two terminal allyl carbonate groups undergo free-radical polymerization to create a three-dimensional network with high rigidity, thermal stability, and solvent resistance [8]. Unlike simpler diallyl carbonates (C₇H₁₀O₃, density 0.991 g/mL) which provide lower crosslink density per unit volume, ADC's higher monomer density (1.15 g/mL) and extended diethylene glycol backbone deliver superior network formation efficiency [9]. This makes ADC particularly valuable for structural adhesives, optical bonding applications, and composite matrix resins where high bond strength, environmental resistance, and dimensional stability are required. Formulators should verify ADC monomer purity (≥83.0%) and refractive index (1.450–1.460) to ensure reproducible curing kinetics and final adhesive properties [3].

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